An In-depth Technical Guide to trans-2-Pentenoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to trans-2-Pentenoic Acid for Researchers and Drug Development Professionals
Introduction: trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of significant interest in the fields of chemical synthesis and drug discovery. Its versatile reactivity makes it a valuable intermediate in the production of fine chemicals, polymers, and notably, pharmaceutical compounds. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
trans-2-Pentenoic acid is a colorless to light yellow liquid with a characteristic sour, caramellic, or cheesy aroma. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 13991-37-2 | [1][2] |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| Melting Point | 9-11 °C | [1][2] |
| Boiling Point | 106 °C at 20 mmHg | [1][2] |
| Density | 0.99 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.452 | [1][2] |
| Solubility in Water | 60 g/L | |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
Synthesis of trans-2-Pentenoic Acid
The synthesis of trans-2-pentenoic acid can be effectively achieved via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid, followed by decarboxylation.
Experimental Protocol: Doebner Modification of the Knoevenagel Condensation
This protocol describes the synthesis of trans-2-pentenoic acid from propanal and malonic acid.
Materials:
-
Propanal
-
Malonic acid
-
Pyridine (as both solvent and catalyst)
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Hydrochloric acid (HCl), 6M solution
-
Apparatus for vacuum filtration
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and methylene chloride (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propanal and 1.2 equivalents of malonic acid in pyridine.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for approximately 2-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture by the slow addition of 6M HCl. This will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: The crude product can be further purified by silica gel column chromatography using a solvent system such as 5% ethyl acetate in methylene chloride to yield pure trans-2-pentenoic acid.
Reaction Mechanism: The Doebner modification of the Knoevenagel condensation proceeds through a series of steps including the formation of an enolate from malonic acid, nucleophilic attack on the aldehyde, dehydration, and finally, a pyridine-induced decarboxylation to yield the α,β-unsaturated carboxylic acid.
Applications in Drug Development
trans-2-Pentenoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of novel nonsteroidal human androgen receptor (hAR) agonists based on a 2(1H)-piperidino[3,2-g]quinolinone pharmacophore. These compounds are of interest in the development of therapies for conditions related to androgen deficiency.
Biological Activity and Signaling Pathways
As a trans-fatty acid, trans-2-pentenoic acid is relevant to the study of the biological effects of this class of molecules. Research has shown that trans-fatty acids can potentiate proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[1][2][3]
The ASK1-p38 Signaling Pathway in Response to trans-Fatty Acids
Extracellular ATP, a damage-associated molecular pattern, can induce apoptosis in macrophages through the P2X₇ receptor.[1] This process involves the generation of reactive oxygen species (ROS), which in turn activates the ASK1-p38 MAPK pathway, leading to apoptosis.[1] Trans-fatty acids have been shown to enhance this process by potentiating the activation of ASK1.[1][2][3] This enhancement is mediated by calcium/calmodulin-dependent kinase II (CaMKII) and is independent of an increase in ROS generation.[1][3] The sustained activation of the ASK1-p38 pathway is a critical step in TNF- and oxidative stress-induced apoptosis.[4]
Experimental Workflow for Assessing Biological Activity
To investigate the biological activity of trans-2-pentenoic acid, such as its potential anti-inflammatory effects, a structured in vitro experimental workflow can be employed.
In Vitro Anti-inflammatory Activity Assessment
This workflow provides a general framework for screening and characterizing the anti-inflammatory properties of a test compound.
1. Cell Culture and Treatment:
-
Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.
-
Pre-treat the cells with various concentrations of trans-2-pentenoic acid for a specified duration (e.g., 12 hours).
-
Induce an inflammatory response by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).
2. Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess assay. A reduction in nitrite levels indicates potential anti-inflammatory activity.
-
Pro-inflammatory Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Enzyme Activity Assays: Evaluate the effect of the compound on the activity of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) using commercially available assay kits.
3. Data Analysis:
-
Analyze the collected data to determine the dose-dependent effects of trans-2-pentenoic acid on the measured inflammatory markers.
-
Calculate IC₅₀ values (the concentration of the compound that causes 50% inhibition) for the observed effects.
References
- 1. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
